

ZEN-3694: A Novel Approach in Metastatic Castration-Resistant Prostate Cancer

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Compound of Interest

Compound Name: ZEN-2759

Cat. No.: B611931

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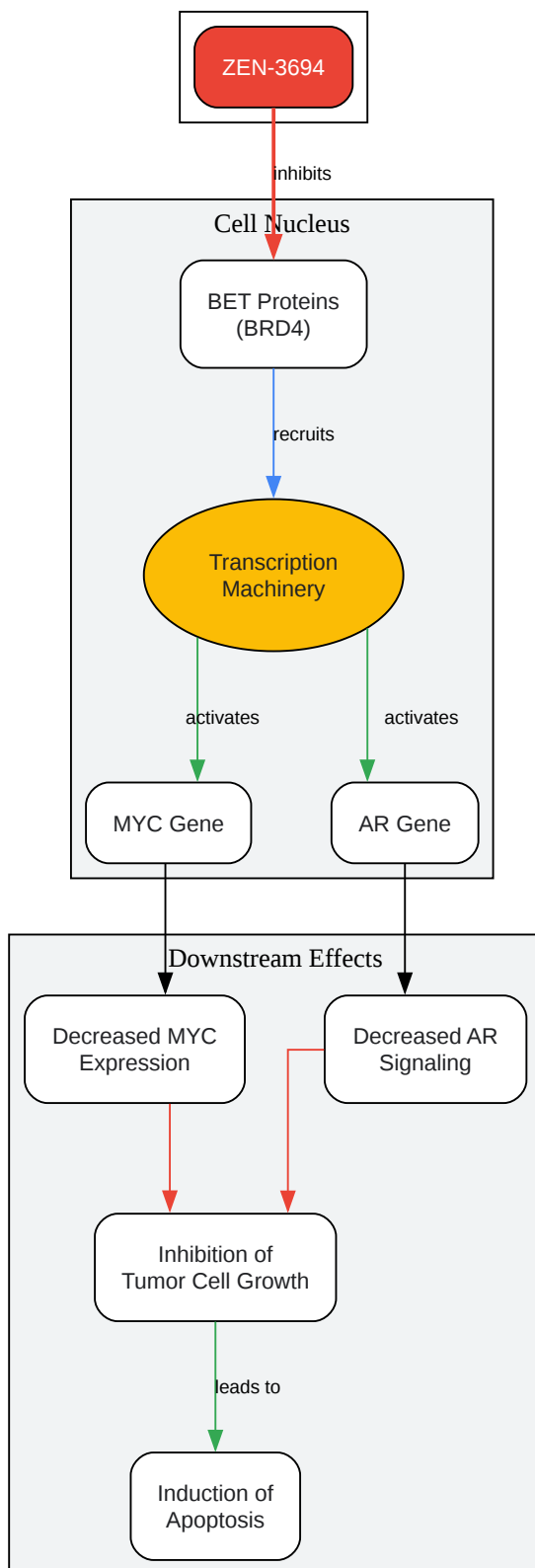
ZEN-3694, a potent oral bromodomain and extraterminal domain (BET) inhibitor, is emerging as a significant agent in the landscape of metastatic castration-resistant prostate cancer (mCRPC) research. Its unique mechanism of action, targeting epigenetic regulators of gene expression, offers a promising strategy to overcome resistance to current standard-of-care therapies, particularly androgen receptor signaling inhibitors (ARSIs).

Mechanism of Action: Targeting Transcriptional Dysregulation

ZEN-3694 functions by reversibly binding to the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT). These proteins act as "readers" of the epigenome, recognizing acetylated lysine residues on histone tails and recruiting transcriptional machinery to specific gene promoters. In prostate cancer, BET proteins play a crucial role in driving the expression of key oncogenes, including MYC, and are implicated in the regulation of the Androgen Receptor (AR) signaling pathway.

By inhibiting BET proteins, ZEN-3694 effectively disrupts the transcriptional programs that fuel tumor growth and survival. Notably, it has been shown to block the expression of the MYC gene, a critical driver of cellular proliferation in various cancers, including prostate cancer.[1] Furthermore, preclinical evidence suggests that BET inhibitors can modulate the AR signaling axis, potentially re-sensitizing tumors to ARSIs like enzalutamide.[2] This is particularly relevant in the context of AR-independent resistance mechanisms, where tumors no longer rely on direct AR signaling for growth.[2][3]

Below is a diagram illustrating the proposed mechanism of action of ZEN-3694 in the context of prostate cancer.



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Caption: Proposed mechanism of action of ZEN-3694 in prostate cancer.

Clinical Development and Efficacy

ZEN-3694 has been evaluated in clinical trials, primarily in combination with the ARSI enzalutamide, for patients with mCRPC who have progressed on prior ARSI therapy.[2] A Phase 1b/2a study demonstrated that the combination was well-tolerated and showed encouraging preliminary efficacy.[2][4]

Parameter	Value
Number of Patients	75
Prior Treatment Resistance	
Abiraterone	40.0%
Enzalutamide	45.3%
Both	14.7%
Median Radiographic Progression-Free Survival (rPFS)	9.0 months (95% CI, 4.6-12.9)
Composite Median Radiographic or Clinical PFS	5.5 months (95% CI, 4.0-7.8)
Grade ≥ 3 Toxicities	18.7%
Grade 3 Thrombocytopenia	4%

An ongoing randomized Phase 2b trial is further evaluating the combination of ZEN-3694 and enzalutamide compared to enzalutamide alone in mCRPC patients who have shown a suboptimal response to a first-line ARSI.[3]

Primary Endpoint	Secondary Endpoints
Radiographic progression-free survival (rPFS) by BICR	Progression-free survival by investigator assessment
Overall survival	
PSA50 response rate	
Objective response rate by RECIST 1.1	
Patient-reported health status and quality of life	

Experimental Protocols

Detailed experimental protocols from the published studies are summarized below.

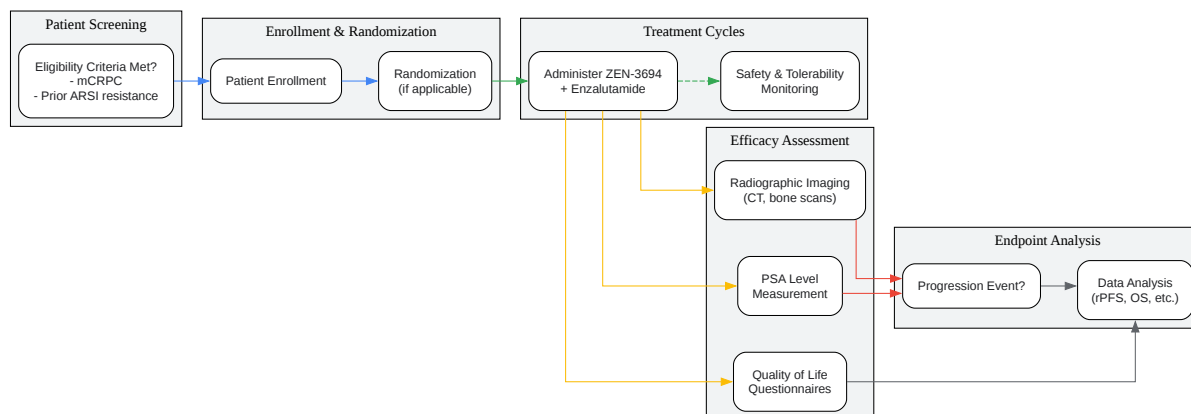
- **Study Design:** This was a 3+3 dose-escalation study followed by a dose-expansion phase.
- **Patient Population:** Patients with progressive mCRPC who were resistant to abiraterone and/or enzalutamide.
- **Treatment:** ZEN-3694 was administered orally once daily at doses ranging from 36 to 144 mg, in combination with standard-dose enzalutamide.
- **Pharmacodynamic Assessments:** Whole-blood RNA expression of BETi targets was measured to assess target engagement.
- **Efficacy Evaluation:** Efficacy was assessed by radiographic progression-free survival (rPFS) and composite radiographic or clinical progression-free survival (PFS).
- **Biomarker Analysis:** Baseline tumor biopsies were analyzed for androgen receptor (AR) transcriptional activity.

This is a three-arm study investigating ZEN-3694 in combination with enzalutamide and pembrolizumab.

- **Study Design:** A phase II trial with a safety lead-in cohort.

- Patient Population: Patients with mCRPC who had prior disease progression on at least one second-generation androgen signaling inhibitor. Patients were enrolled into two cohorts based on the clinicogenomic evidence of transdifferentiated mCRPC.
- Treatment Regimen:
 - Pembrolizumab administered intravenously (IV) over 30 minutes on day 1.
 - ZEN-3694 administered orally (PO) once daily (QD).
 - Enzalutamide administered PO QD on days 1-21.
 - For patients not on enzalutamide prior to the study, ZEN-3694 was initiated on day 1 of cycle 2.
- Primary Objective: To evaluate the efficacy of the combination therapy.

The workflow for a typical clinical trial involving ZEN-3694 is depicted in the diagram below.



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Caption: A generalized workflow for a clinical trial of ZEN-3694 in mCRPC.

Future Directions

The promising results from the initial studies of ZEN-3694 in combination with enzalutamide have paved the way for further investigation. The ongoing Phase 2b trial will provide more definitive evidence of its clinical benefit in a larger, randomized patient population. Moreover, the exploration of ZEN-3694 in combination with other agents, such as checkpoint inhibitors like pembrolizumab, highlights the potential for this BET inhibitor to become a cornerstone of future therapeutic strategies for advanced prostate cancer.^[1] The ability of ZEN-3694 to target

tumors with low AR transcriptional activity suggests its potential utility in a broader patient population, including those with more aggressive, AR-independent disease.[4]

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